XR5944

Beschreibung

Eigenschaften

Key on ui mechanism of action |

XR5944 is a novel DNA targeting agent that in preclinical studies has demonstrated a high level of anti-tumor activity, both in vitro and in vivo, against a number of human tumor models. In human tumor xenograft models, treatment with XR5944 caused both partial and complete regression of large established tumors. |

|---|---|

CAS-Nummer |

343247-32-5 |

Molekularformel |

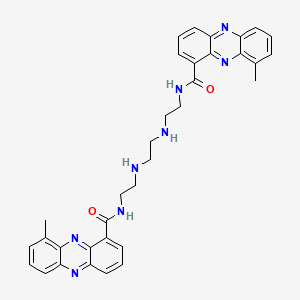

C34H34N8O2 |

Molekulargewicht |

586.7 g/mol |

IUPAC-Name |

9-methyl-N-[2-[2-[2-[(9-methylphenazine-1-carbonyl)amino]ethylamino]ethylamino]ethyl]phenazine-1-carboxamide |

InChI |

InChI=1S/C34H34N8O2/c1-21-7-3-11-25-29(21)41-31-23(9-5-13-27(31)39-25)33(43)37-19-17-35-15-16-36-18-20-38-34(44)24-10-6-14-28-32(24)42-30-22(2)8-4-12-26(30)40-28/h3-14,35-36H,15-20H2,1-2H3,(H,37,43)(H,38,44) |

InChI-Schlüssel |

SFOADSRLCHRTKT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)C(=O)NCCNCCNCCNC(=O)C4=CC=CC5=NC6=CC=CC(=C6N=C54)C |

Aussehen |

Solid powder |

Andere CAS-Nummern |

343247-32-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

XR 5944; XR-5944; XR5944 ; MLN 944; MLN-944; MLN944 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

This compound durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die ihre chemische Struktur und Eigenschaften verändern können.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen an den Phenazinringen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: this compound wird als Modellverbindung verwendet, um die DNA-Interkalation und die Auswirkungen der Bis-Interkalation auf die DNA-Struktur und -Funktion zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Mechanismen der DNA-Bindung und der Transkriptionsinhibition sowie ihre Auswirkungen auf zelluläre Prozesse zu untersuchen.

Medizin: this compound hat eine außergewöhnliche Antikrebsaktivität gezeigt und wird auf seine potenzielle Verwendung in der Krebstherapie untersucht.

Wirkmechanismus

This compound entfaltet seine Wirkung durch einen neuartigen DNA-Bindungsmodus, Bis-Interkalation und Bindung an die Hauptrille. Die Verbindung bindet an der 5′- (TpG): (CpA) -Stelle der Duplex-DNA, die sich in der Konsens-DNA-Bindungsstelle des Östrogenrezeptors befindet. Dieser Bindungsmodus stört die DNA-Struktur und hemmt die Transkription, indem er die Bindung von Transkriptionsfaktoren an ihre Ziel-DNA-Sequenzen verhindert. Zu den beteiligten molekularen Zielen und Wegen gehören die Hemmung der Östrogenrezeptoraktivität und die Störung von DNA-Protein-Interaktionen.

Analyse Chemischer Reaktionen

XR5944 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and properties.

Substitution: this compound can participate in substitution reactions, where functional groups on the phenazine rings are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

XR5944 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound to study DNA intercalation and the effects of bis-intercalation on DNA structure and function.

Biology: The compound is used to investigate the mechanisms of DNA binding and transcription inhibition, as well as its effects on cellular processes.

Medicine: this compound has shown exceptional anticancer activity and is being studied for its potential use in cancer therapy.

Wirkmechanismus

XR5944 exerts its effects through a novel DNA binding mode, bis-intercalation, and major groove binding. The compound bis-intercalates at the 5′- (TpG): (CpA) site of duplex DNA, which is found in the consensus DNA-binding site of estrogen receptor . This binding mode disrupts the DNA structure and inhibits transcription by preventing the binding of transcription factors to their target DNA sequences . The molecular targets and pathways involved include the inhibition of estrogen receptor activity and the disruption of DNA-protein interactions .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: N,N'-(1,2-Ethanediylbis(imino-2,1-ethanediyl))bis(9-methyl-1-phenazinecarboxamide)

- Synonyms: MLN-944 dimethanesulfonate, XR 5944 dimesylate .

- Molecular Formula : C34H34N8O2•2CH4O3S .

- Molecular Weight : 778.91 g/mol .

- Structure: Features a central ethanediylbis(imino-2,1-ethanediyl) backbone linked to two 9-methylphenazinecarboxamide groups, with dimethanesulfonate counterions .

Key Properties :

- Toxicity: Poisonous by intravenous route (LD50: 135 mg/kg in mice) and moderately toxic by ingestion. Emits toxic NOx and SOx fumes upon decomposition .

Structural and Functional Comparison with Similar Compounds

Ambenonium Chloride

Chemical Identity :

Comparison :

- Structural Differences: Replaces phenazinecarboxamide with chloro-benzyl and diethylamine groups. The 1,2-dioxo-ethanediyl core differs from MLN-944’s ethanediylbis(imino) backbone .

- Toxicity : Lower acute toxicity (therapeutic agent) but may cause cholinergic side effects .

Data Table 1: Comparison with Ambenonium Chloride

| Property | MLN-944 Dimethanesulfonate | Ambenonium Chloride |

|---|---|---|

| Molecular Weight | 778.91 g/mol | 537.57 g/mol |

| Core Structure | Ethanediylbis(imino) | 1,2-Dioxo-ethanediylbis(imino) |

| Key Functional Groups | Phenazinecarboxamide | Chloro-benzyl, diethylamine |

| Primary Application | Anticancer (presumed) | Cholinesterase inhibition |

| Toxicity Profile | High (IV LD50: 135 mg/kg) | Moderate (therapeutic use) |

Industrial Bis-Amides with Ethanediylbis(imino) Linkers

Examples :

- N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide) (CAS 93918-54-8): Molecular Formula: C42H82N4O2 . Molecular Weight: 675.126 g/mol . Properties: High hydrophobicity (XLogP3: 12.0366), industrial-grade purity (99%) .

- Hexadecanamide, N,N′-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis (CAS 19019-45-5): Molecular Formula: C36H72N4O2 . Molecular Weight: 592.98 g/mol .

Comparison :

Data Table 2: Comparison with Industrial Bis-Amides

| Property | MLN-944 Dimethanesulfonate | N,N'-[1,2-Ethanediylbis(imino)]bis(9-octadecenamide) |

|---|---|---|

| Molecular Weight | 778.91 g/mol | 675.126 g/mol |

| Key Functional Groups | Phenazinecarboxamide | Octadecenamide |

| Hydrophobicity (XLogP3) | Not reported | 12.0366 |

| Application | Pharmaceutical (anticancer) | Industrial (lubricants/surfactants) |

| Toxicity | High | Low (industrial handling precautions) |

Key Research Findings

Biologische Aktivität

N,N'-(1,2-Ethanediylbis(imino-2,1-ethanediyl))bis(9-methyl-1-phenazinecarboxamide), also known as XR5944, is a compound that has garnered attention for its significant biological activity, particularly in the field of cancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C34H34N8O2

- Molecular Weight : 586.7 g/mol

- CAS Number : 343247-32-5

The compound features a complex structure with multiple functional groups that contribute to its biological activity. Its phenazine backbone is crucial for DNA intercalation and interaction with cellular components.

This compound exhibits its biological effects primarily through the following mechanisms:

- DNA Binding : The compound acts as a potent DNA binding agent, stabilizing topoisomerase-dependent cleavage. This interaction is essential for its cytotoxic effects against various tumor cells .

- Cytotoxicity : Studies have demonstrated that this compound is highly cytotoxic to cancer cell lines. It shows particularly strong efficacy against murine and human tumor models, making it a candidate for further development in cancer therapeutics .

- Cell Cycle Arrest : The compound induces G1 phase cell cycle arrest in cancer cells, which is associated with apoptosis through mitochondrial pathways. This process involves the activation of caspase-3 and downregulation of anti-apoptotic proteins such as Bcl-2 .

Anticancer Activity

This compound has shown potent activity against several cancer types, including:

- Acute Myeloid Leukemia (AML) : The compound demonstrates significant cytotoxicity towards AML cells, with effective concentrations (EC50) being markedly lower than those required for normal cells .

- Breast and Lung Cancer : In vitro studies indicate selective cytotoxicity towards breast (MDA MB-231) and lung (A549) cancer cell lines, with IC50 values around 458.6 nM and 488.7 nM respectively .

Comparative Efficacy

A comparative analysis of this compound's efficacy against other phenazine derivatives reveals its superior potency:

| Compound Name | Type | IC50 (nM) | Target Cancer Type |

|---|---|---|---|

| This compound | Phenazine derivative | 458.6 (breast) | MDA MB-231 |

| 488.7 (lung) | A549 | ||

| Other Phenazines | Various | >1000 | Various |

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on Acute Leukemia : In a study published in Cancer Research, this compound was tested on various leukemia cell lines, demonstrating an EC50 value significantly lower than traditional chemotherapeutic agents .

- In Vivo Models : Animal models treated with this compound showed a marked reduction in tumor size compared to controls, indicating its potential as a therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.